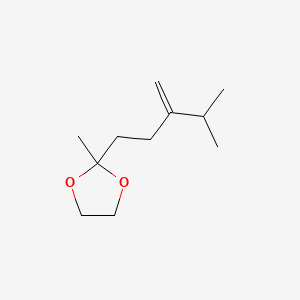
Platinum--zirconium (5/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Platinum-zirconium (5/1) is an intermetallic compound composed of platinum and zirconium in a 5:1 atomic ratio. This compound is known for its unique properties, including high melting points, excellent corrosion resistance, and significant mechanical strength. These characteristics make it valuable in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of platinum-zirconium (5/1) typically involves high-temperature synthesis methods. One common approach is the direct reaction of elemental platinum and zirconium at elevated temperatures. The elements are mixed in the desired stoichiometric ratio and heated in a vacuum or inert atmosphere to prevent oxidation. The reaction is usually carried out at temperatures above 1500°C to ensure complete alloying.
Industrial Production Methods
In industrial settings, the production of platinum-zirconium (5/1) may involve advanced techniques such as arc melting or induction melting. These methods allow for precise control over the composition and purity of the alloy. The molten alloy is then cast into molds and subjected to further heat treatments to achieve the desired microstructure and mechanical properties.
Análisis De Reacciones Químicas
Types of Reactions
Platinum-zirconium (5/1) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized in the presence of oxygen at high temperatures, forming zirconium dioxide (ZrO₂) and platinum oxide (PtO₂).
Reduction: Reduction reactions can be carried out using hydrogen gas or other reducing agents to revert the oxides back to the metallic state.
Substitution: Substitution reactions may involve the replacement of zirconium atoms with other metals, altering the properties of the alloy.
Major Products
The major products formed from these reactions include zirconium dioxide, platinum oxide, and various substituted alloys, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Platinum-zirconium (5/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its high surface area and catalytic activity.
Biology: The compound’s biocompatibility makes it suitable for use in biomedical implants and devices.
Medicine: Research is ongoing into its potential use in drug delivery systems and diagnostic tools.
Industry: Its high-temperature stability and corrosion resistance make it valuable in aerospace, nuclear, and other high-tech industries.
Mecanismo De Acción
The mechanism by which platinum-zirconium (5/1) exerts its effects is primarily related to its electronic structure and surface properties. The platinum atoms provide catalytic sites for various reactions, while the zirconium atoms contribute to the overall stability and durability of the compound. The interaction between platinum and zirconium atoms enhances the compound’s ability to withstand harsh conditions and maintain its functionality over extended periods.
Comparación Con Compuestos Similares
Similar Compounds
Platinum-iridium (5/1): Similar in composition but with iridium instead of zirconium, offering different mechanical and chemical properties.
Platinum-palladium (5/1): Another similar compound with palladium, known for its excellent catalytic properties.
Zirconium-nickel (5/1): A compound with nickel, used in hydrogen storage and other applications.
Uniqueness
Platinum-zirconium (5/1) stands out due to its unique combination of high melting point, corrosion resistance, and mechanical strength. These properties make it particularly suitable for applications requiring long-term stability and durability under extreme conditions.
Propiedades
Número CAS |
63705-71-5 |
|---|---|
Fórmula molecular |
Pt5Zr |
Peso molecular |
1066.6 g/mol |
Nombre IUPAC |
platinum;zirconium |
InChI |
InChI=1S/5Pt.Zr |
Clave InChI |
NLLWZSCCIUYIFW-UHFFFAOYSA-N |
SMILES canónico |
[Zr].[Pt].[Pt].[Pt].[Pt].[Pt] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Methyl-1-pentyl-6-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B14484110.png)
![2-Propanol, 1-[bis(2-hydroxyethyl)amino]-3-(octyloxy)-](/img/structure/B14484113.png)

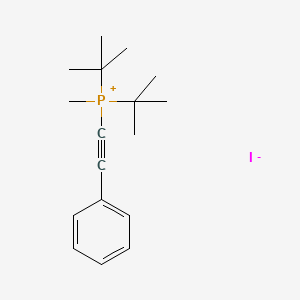

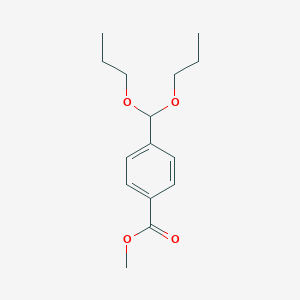
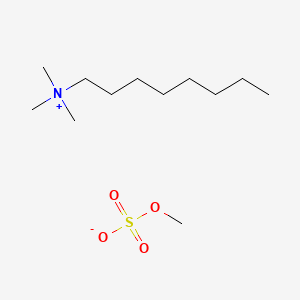
![Trimethyl({1-[(propan-2-yl)oxy]-2-(trimethylsilyl)ethenyl}oxy)silane](/img/structure/B14484159.png)
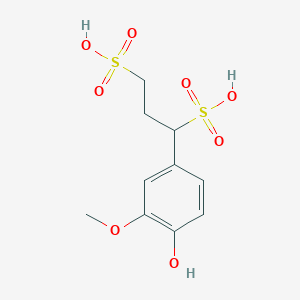
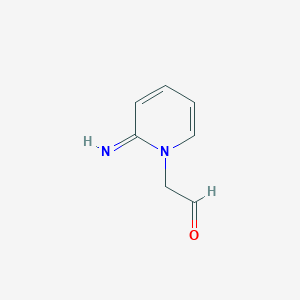
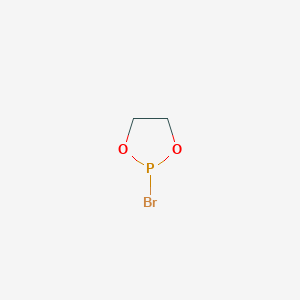
![Bicyclo[4.2.2]dec-1-ene](/img/structure/B14484170.png)

